molecular formula C24H21N3O6 B3034405 Isohyperectine CAS No. 170384-75-5

Isohyperectine

Cat. No.: B3034405
CAS No.: 170384-75-5
M. Wt: 447.4 g/mol
InChI Key: SPJFMVFHRMKUFD-DVECYGJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isohyperectine is an isoquinoline alkaloid isolated primarily from plants of the Hypecoum genus, notably Hypecoum erectum and Hypecoum leptocapum. Its structure comprises a benzylisoquinoline backbone fused with a rare amino-maleimide substructure, distinguishing it from other alkaloids in the same botanical family . Pharmacological studies highlight its antioxidant properties, as demonstrated by its ability to scavenge reactive oxygen species (ROS) in vitro and in vivo . Traditional uses of H.

Properties

IUPAC Name

3-amino-4-[(7R,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFMVFHRMKUFD-DVECYGJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@]14CC5=C([C@@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Isohyperectine shares structural motifs with several natural products, but its amino-maleimide moiety and botanical origin set it apart. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Structural Features Biological Activities Source Key Distinguishing Traits References
This compound Benzylisoquinoline + amino-maleimide Antioxidant, potential anti-inflammatory Hypecoum erectum Rare amino-maleimide; plant-derived
Hyperectine Benzylisoquinoline + hydroxyl-maleimide Antimicrobial, weak cytotoxicity Hypecoum erectum Hydroxy-maleimide instead of amino
Ligiamycin A/B Decalin + amino-maleimide Antibacterial, cytotoxic Streptomyces sp. Bacterial origin; decalin fusion
Oxasetin Decalin + hydroxy-maleimide Antifungal Vaginatispora aquatica Fungal origin; hydroxy-maleimide
Dysidinoid A Decalin + modified maleimide Anti-inflammatory Marine sponge Non-amino substitution on maleimide

Structural Similarities and Divergences

  • Amino-Maleimide vs. Hydroxy-Maleimide: this compound and ligiamycins uniquely feature an amino-maleimide group, whereas hyperectine and oxasetin substitute this with a hydroxyl group. This difference significantly impacts electronic properties and bioavailability .
  • Botanical vs. Microbial Origin : this compound is exclusive to Hypecoum plants, while ligiamycins and oxasetin are microbial metabolites. This distinction influences extraction yields and ecological roles .
  • Backbone Complexity: this compound’s benzylisoquinoline scaffold contrasts with the decalin systems in ligiamycins and oxasetin, affecting target binding and metabolic stability .

Functional Overlaps and Contrasts

  • Antioxidant Activity: this compound outperforms hyperectine in ROS scavenging, likely due to the electron-donating amino group enhancing redox activity .
  • Cytotoxicity : While ligiamycins show moderate cytotoxicity against cancer cells, this compound’s effects in this domain are understudied, highlighting a research gap .

Research Findings and Implications

  • Structural Uniqueness: The amino-maleimide group in this compound is exceptionally rare in nature, with only two plant-derived examples (this compound and hyperectine) and two microbial analogues (ligiamycins) reported to date .
  • Bioactivity Correlations: Despite structural similarities, biological activities vary widely. For instance, fungal oxasetin’s antifungal properties contrast with this compound’s antioxidant focus, underscoring the role of minor structural changes in functional diversification .
  • Synthetic and Biosynthetic Insights : Proposed biosynthetic pathways for ligiamycins (PKS-NRPS hybrid) differ from this compound’s likely plant-specific alkaloid synthesis, suggesting divergent evolutionary pressures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isohyperectine
Reactant of Route 2
Reactant of Route 2
Isohyperectine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.